N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide
Description
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O2/c22-16-7-3-6-14(11-16)20-25-21(29-26-20)18-9-4-10-27(18)13-19(28)24-12-15-5-1-2-8-17(15)23/h1-11H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAPQDUXIMZIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorobenzyl moiety, a pyrrole ring, and an oxadiazole unit. Its molecular formula is , indicating the presence of two chlorine atoms which may enhance its biological activity through halogen bonding or other interactions.
Antimicrobial Activity
Research has shown that derivatives of pyrrole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have been tested against various bacterial strains. In one study, pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli , indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Both pathogens |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties as well. Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. For example, a related compound exhibited an IC50 value of 0.52 µM against COX-II, demonstrating potent anti-inflammatory effects .
The biological activity of N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety is known for its ability to inhibit various enzymes involved in inflammation and microbial growth.
- Cell Membrane Disruption : The chlorinated aromatic rings may facilitate penetration into bacterial membranes or cellular structures.
- Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways or microbial resistance mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in ACS Omega highlighted that derivatives with similar structural motifs exhibited high selectivity for COX-II inhibition with minimal ulcerogenic effects .
- Another investigation into pyrrole derivatives indicated promising results against various cancer cell lines, suggesting potential anticancer properties alongside antimicrobial effects .
Scientific Research Applications
N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound with a variety of potential scientific applications, particularly in medicinal chemistry. Classified as an oxadiazole derivative, it exhibits a wide range of pharmacological properties, such as antibacterial and antifungal activities. The compound's structure includes an acetamide functional group, along with chlorobenzyl and pyrrole moieties, which categorizes it within nitrogen-containing heterocycles.
Potential Applications
N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide shows promise in various scientific applications:
- Drug Design Due to its unique combination of chemical features, this compound has been studied for its potential as a lead compound in drug design.
- Pharmacological Studies Data from pharmacological studies suggest that compounds with similar structures exhibit varying degrees of potency against different bacterial strains.
- Chemical Reactions N-(2-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide can undergo chemical reactions typical of amides and heterocycles. These reactions often involve nucleophilic attacks at electrophilic centers, leading to rearrangements or substitutions that modify its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
